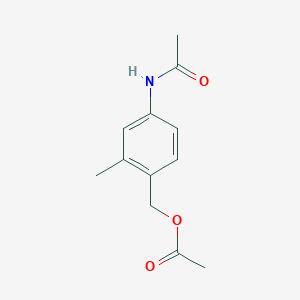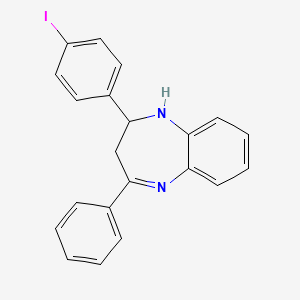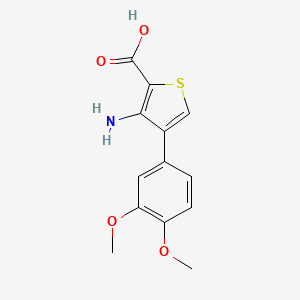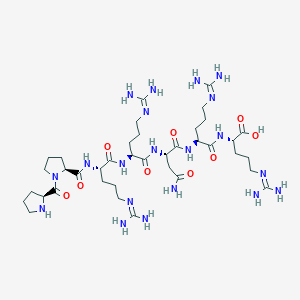![molecular formula C14H19N B12604177 1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine CAS No. 917957-62-1](/img/structure/B12604177.png)
1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylacetylene with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A derivative with carbonyl groups at the second and fifth positions.
Uniqueness
1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-(2-ethylphenyl)ethenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
917957-62-1 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1-[1-(2-ethylphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-3-13-8-4-5-9-14(13)12(2)15-10-6-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
HYHBSIKAKPUJQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C(=C)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)



![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)


![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)

![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
